5-Phenyl-1-pentene
Overview
Description
5-Phenyl-1-pentene is an organic compound with the molecular formula C11H14 . It is a type of aliphatic alcohol .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms and 14 hydrogen atoms . The compound has a molar mass of 146.229 Da .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the sources, it’s known that alkenes like this can undergo a wide range of reactions, including oxidation, reduction, and hydrolysis .Physical and Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm³, a boiling point of 203.7±10.0 °C at 760 mmHg, and a flash point of 69.5±7.6 °C . It also has a molar refractivity of 49.4±0.3 cm³ .Scientific Research Applications
Intramolecular Energy Transfer : 5-Phenyl-1-pentene has been studied for its intramolecular energy transfer, especially focusing on the cis–trans isomerization. This research provides insights into the mechanisms of energy transfer within molecules, which is crucial for understanding chemical reactions and designing new materials and drugs (Nakagawa & Sigal, 1970).
Conformational Spectroscopy and Photophysics : The conformational isomers of this compound have been identified and studied using various spectroscopic methods. This research is valuable for understanding the photophysics of molecules, which has implications in fields like materials science and photovoltaics (Pillsbury & Zwier, 2009).
Monomer-Isomerization Polymerization : this compound undergoes monomer-isomerization polymerization with specific catalysts, producing polymers with exclusive units. Understanding this process is crucial for developing new polymeric materials with tailored properties (Endo, Tsujikawa, & Otsu, 1986).
Photocatalytic Behavior : The photocatalytic activity of polymer-anchored iron carbonyl species, including those related to this compound, has been compared to homogeneous solutions. This research is significant for the development of more efficient photocatalysts, which are essential for environmental remediation and sustainable chemistry (Sanner, Austin, Wrighton, Honnick, & Pittman, 1979).
Conformational Isomerization : The energy thresholds for conformational isomerization between different conformers of this compound have been experimentally determined, which is vital for understanding the stability and reactivity of organic molecules (Pillsbury & Zwier, 2009).
Safety and Hazards
5-Phenyl-1-pentene is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a combustible liquid and can cause eye irritation . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure appropriate exhaust ventilation at places where dust is formed .
Properties
IUPAC Name |
pent-4-enylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-2-3-5-8-11-9-6-4-7-10-11/h2,4,6-7,9-10H,1,3,5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RURREWSZSUQSNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00333744 | |
Record name | 5-Phenyl-1-pentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00333744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1075-74-7 | |
Record name | 5-Phenyl-1-pentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00333744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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